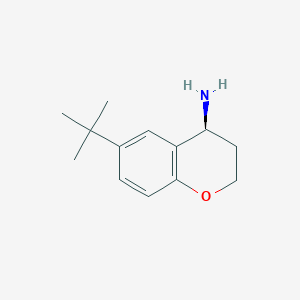

(S)-6-(tert-Butyl)chroman-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

1228550-43-3 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(4S)-6-tert-butyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8,11H,6-7,14H2,1-3H3/t11-/m0/s1 |

InChI Key |

DDJDIGRZLPYWRP-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCC[C@@H]2N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCC2N |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Investigations in the Synthesis and Transformations of S 6 Tert Butyl Chroman 4 Amine

Mechanistic Elucidation of Stereoselective Formation Reactions

The stereoselective synthesis of (S)-6-(tert-Butyl)chroman-4-amine can be achieved through various strategies, primarily involving the asymmetric transformation of the corresponding prochiral ketone, 6-(tert-butyl)chroman-4-one. Key methods include organocatalytic domino reactions and biocatalytic reductions.

One effective approach is the organocatalytic domino Michael/hemiacetalization reaction. scispace.com This method utilizes modularly designed organocatalysts, often derived from cinchona alkaloids and amino acids, to construct the chiral chroman framework with high enantio- and diastereoselectivity. scispace.com The mechanism for a related chroman-2-one synthesis begins with the Michael addition of an aldehyde to a (E)-2-(2-nitrovinyl)phenol, catalyzed by the chiral organocatalyst. This is followed by an intramolecular hemiacetalization/dehydration sequence to form the chroman ring. Subsequent chemical modifications would then be required to install the amine at the C4 position.

A more direct route to establishing the (S)-stereocenter at C4 is through the asymmetric reduction of 6-(tert-butyl)chroman-4-one. Biocatalysis, using whole-cell systems or isolated enzymes (reductases), offers a powerful tool for this transformation. nih.govnih.gov Whole-cell biocatalysts, such as strains of Bacillus cereus, can reduce prochiral ketones to the corresponding alcohols with high enantioselectivity. nih.gov The mechanism involves the enzyme's chiral active site, which binds the ketone in a specific orientation. A hydride, delivered from a cofactor like NADPH, then attacks one face of the carbonyl group, leading to the formation of one enantiomer of the corresponding alcohol, (S)-6-(tert-butyl)chroman-4-ol. This alcohol can then be converted to the amine via methods like a Mitsunobu reaction followed by azide (B81097) reduction, preserving the stereochemistry.

Alternatively, asymmetric transfer hydrogenation using chiral transition metal catalysts (e.g., Ruthenium or Iridium complexes with chiral ligands) can achieve stereoselective reduction of the ketone. The mechanism involves the formation of a metal-hydride species, which coordinates to the ketone. The chiral ligand environment dictates the facial selectivity of the hydride transfer to the carbonyl carbon, yielding the enantioenriched alcohol precursor.

A plausible synthetic pathway for (S)-2,6-dimethylchroman-4-one involves an intramolecular Mitsunobu cyclization as the key stereochemistry-defining step. researchgate.net This strategy starts with a chiral precursor, ethyl (R)-3-hydroxybutyrate, which is converted over several steps into an alcohol intermediate that possesses the necessary phenol (B47542) group. researchgate.net Treatment with Mitsunobu reagents (e.g., triphenylphosphine (B44618) and diethyl azodicarboxylate) triggers an intramolecular S_N2 reaction where the phenolic oxygen displaces an in-situ formed oxyphosphonium salt, leading to the cyclized chromanone with inversion of configuration, thus establishing the desired stereocenter. researchgate.net A similar strategy could be envisioned for the synthesis of the (S)-6-(tert-butyl)chroman-4-one precursor.

Radical Reaction Pathways and Their Role in Chroman Synthesis

Radical reactions provide a powerful and efficient means to construct the chroman-4-one core, which is the immediate precursor to 6-(tert-butyl)chroman-4-amine (B13013601). researchgate.net Radical cascade cyclizations, in particular, have emerged as a prominent strategy. researchgate.netresearchgate.net These reactions often begin with an o-allyloxybenzaldehyde derivative.

A common mechanistic pathway is initiated by the generation of a radical species, which can be an alkyl, acyl, or other functionalized radical. researchgate.netnih.gov For instance, in a metal-free system, the decomposition of an initiator like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) can generate sulfate (B86663) radicals, which then trigger the formation of a desired radical (e.g., an alkoxycarbonyl radical from an oxalate). nih.gov This radical adds to the aldehyde carbonyl of the o-allyloxybenzaldehyde substrate. The resulting oxygen-centered radical intermediate then undergoes a 5-exo-trig cyclization onto the tethered allyl group, forming the six-membered chroman ring and a new carbon-centered radical on the side chain. This radical is then quenched, often by abstracting a hydrogen atom from the solvent or another species in the reaction mixture, to yield the 3-substituted chroman-4-one product. researchgate.net While this route typically functionalizes the C3 position, modifications of the radical precursor and substrate could potentially be adapted for other substitution patterns.

The following table illustrates the optimization of conditions for a related radical cascade annulation reaction.

Table 1: Optimization of Radical Cascade Annulation for Chroman-4-one Synthesis (Illustrative Example) This table is based on data for the synthesis of ester-containing chroman-4-ones and serves as an example of typical reaction optimization.

| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | (NH₄)₂S₂O₈ | DMSO | 80 | 75 |

| 2 | K₂S₂O₈ | DMSO | 80 | 68 |

| 3 | Oxone | DMSO | 80 | <10 |

| 4 | (NH₄)₂S₂O₈ | DCE | 80 | 45 |

| 5 | (NH₄)₂S₂O₈ | Toluene (B28343) | 80 | 32 |

| 6 | (NH₄)₂S₂O₈ | DMSO | 60 | 55 |

| 7 | (NH₄)₂S₂O₈ | DMSO | 100 | 72 |

Electron Transfer Processes in Catalytic Systems

Electron transfer is a fundamental process that underpins many of the catalytic systems used in modern organic synthesis, including those relevant to the formation of chroman derivatives. Single-Electron Transfer (SET) is particularly crucial in initiating the radical reactions discussed previously. researchgate.net

In photoredox catalysis, a photocatalyst (often a ruthenium or iridium complex) absorbs visible light and is promoted to an excited state. nih.gov This excited state is a more potent oxidant or reductant than the ground state. For the synthesis of 4-substituted chroman-2-ones, a related reaction, the excited photocatalyst can engage in an electron transfer event. nih.gov For example, it can be reductively quenched by an amine, generating a radical cation from the amine and the reduced form of the catalyst (e.g., Ru(I)). nih.gov This reduced catalyst can then transfer an electron to another species, such as an N-(acyloxy)phthalimide, which then fragments to produce an alkyl radical. This radical can then engage in a Giese-type addition to a coumarin (B35378) acceptor, ultimately leading to the C4-functionalized product. nih.gov

The general mechanism can be summarized as follows:

Excitation: Photocatalyst + hν → Photocatalyst*

SET (Quenching): Photocatalyst* + Amine → [Photocatalyst]⁻ + [Amine]⁺•

SET (Radical Generation): [Photocatalyst]⁻ + Radical Precursor → Photocatalyst + [Radical Precursor]⁻•

Fragmentation: [Radical Precursor]⁻• → Alkyl Radical + Byproducts

Radical Addition: Alkyl Radical + Substrate → [Substrate-Radical]•

Termination: [Substrate-Radical]• + H-donor → Final Product

This process allows for the generation of radicals under mild conditions, avoiding the use of harsh reagents like stoichiometric tin hydrides.

Kinetic Studies of Reaction Rates and Selectivity Profiles

Kinetic studies are essential for optimizing reaction conditions and understanding the factors that control selectivity. In the context of synthesizing the enantiopure (S)-amine, kinetic resolution is a highly relevant strategy. Kinetic resolution separates a racemate by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

For instance, the kinetic resolution of racemic 4-substituted chroman-2-ones has been achieved through asymmetric hydrogenation using chiral iridium catalysts. chinesechemsoc.orgchinesechemsoc.org In these studies, the (R)-catalyst preferentially hydrogenates the (R)-enantiomer of the starting material, leaving the (S)-enantiomer unreacted and thus enantioenriched. The selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow), is a key measure of the efficiency of the resolution. High s values are necessary for obtaining products with high enantiomeric excess (ee).

A similar kinetic resolution strategy could be applied to a racemic mixture of 6-(tert-butyl)chroman-4-amine or its immediate precursor. The following table, based on the kinetic resolution of a model substrate, illustrates how reaction parameters affect conversion, enantiomeric excess, and the selectivity factor.

Table 2: Catalyst Screening for the Kinetic Resolution of a Racemic Chroman-2-one (Illustrative Example) This table is based on data for the asymmetric hydrogenation of rac-4-phenylchroman-2-one and serves as an example of a kinetic study.

| Entry | Catalyst | Time (h) | Conversion (%) | ee (S)-Substrate (%) | ee (R)-Product (%) | Selectivity (s) |

|---|---|---|---|---|---|---|

| 1 | (R)-4a | 24 | 47 | 61 | 72 | 11 |

| 2 | (R)-4b | 24 | 48 | 58 | 65 | 9 |

| 3 | (R)-4c | 24 | 49 | 60 | 63 | 10 |

| 4 | (R)-4e | 4 | 50 | 83 | 86 | 34 |

Catalysts (R)-4a-e are iridium complexes with different chiral spiro ligands. chinesechemsoc.org

These studies demonstrate that the structure of the chiral ligand has a profound impact on both the reaction rate and the stereoselectivity. By systematically varying reaction parameters such as catalyst, solvent, and temperature, the process can be optimized to achieve high yields and excellent enantiopurity for the desired (S)-enantiomer. chinesechemsoc.orgchinesechemsoc.org

Spectroscopic Elucidation and Advanced Structural Characterization of S 6 Tert Butyl Chroman 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the elucidation of the molecular structure of (S)-6-(tert-Butyl)chroman-4-amine in solution. It provides detailed information regarding the chemical environment of each nucleus, enabling the precise assignment of atoms and the confirmation of the compound's constitution.

¹H and ¹³C NMR for Comprehensive Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that map the hydrogen and carbon framework of a molecule. In the case of (S)-6-(tert-Butyl)chroman-4-amine, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the protons on the stereogenic center (C4), the methylene (B1212753) protons of the chroman ring, and the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling patterns are indicative of their respective electronic environments and spatial relationships.

The ¹³C NMR spectrum complements this by providing the chemical shift for each carbon atom, including the quaternary carbons of the tert-butyl group and the aromatic ring, which are not observed in the ¹H spectrum. The data from both experiments are collectively used for an unambiguous structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for (S)-6-(tert-Butyl)chroman-4-amine This table is interactive. You can sort and filter the data.

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity / Remarks |

|---|---|---|---|

| ¹H | Aromatic (H5, H7, H8) | 6.8 - 7.3 | Multiplets |

| ¹H | Methine (H4) | ~4.1 | Triplet or Doublet of Doublets |

| ¹H | Methylene (H3) | ~1.8 - 2.2 | Multiplets |

| ¹H | Methylene (H2) | ~4.2 - 4.4 | Multiplets |

| ¹H | tert-Butyl | ~1.3 | Singlet |

| ¹³C | Aromatic (C5, C6, C7, C8, C4a, C8a) | 115 - 155 | - |

| ¹³C | Methine (C4) | ~48 | - |

| ¹³C | Methylene (C3) | ~35 | - |

| ¹³C | Methylene (C2) | ~65 | - |

| ¹³C | tert-Butyl (quaternary C) | ~34 | - |

Two-Dimensional NMR Techniques (e.g., gDQCOSY, gHSQC, gHMBC) for Correlation Analysis and Mixture Deconvolution

Two-dimensional (2D) NMR experiments are instrumental in resolving complex spectral overlaps and establishing through-bond correlations.

gDQCOSY (gradient Double-Quantum Filtered Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For (S)-6-(tert-Butyl)chroman-4-amine, it would show correlations between the methine proton at C4 and the adjacent methylene protons at C3, as well as between the aromatic protons.

gHSQC (gradient Heteronuclear Single Quantum Coherence): The gHSQC spectrum correlates each proton with its directly attached carbon atom. This is a powerful tool for definitively assigning the ¹³C signals based on the more readily assigned ¹H spectrum.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, it can show a correlation between the tert-butyl protons and the aromatic carbon C6, confirming the position of the substituent.

These techniques are also invaluable for the analysis of mixtures, as they allow for the deconvolution of overlapping signals and the structural elucidation of individual components without prior separation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of (S)-6-(tert-Butyl)chroman-4-amine. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which confirms the elemental formula. The fragmentation pattern observed upon ionization provides further structural information. Typical fragmentation pathways for this class of compounds include the loss of the amine group, the tert-butyl group, and cleavage of the chroman ring, with the resulting fragment ions being characteristic of the parent structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (S)-6-(tert-Butyl)chroman-4-amine displays characteristic absorption bands that confirm its structure. Key absorptions include N-H stretching vibrations for the primary amine, C-H stretching for both aromatic and aliphatic components, C=C stretching for the aromatic ring, and a strong C-O stretching band characteristic of the ether linkage within the chroman ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Packing

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays from a single crystal of a suitable salt of (S)-6-(tert-Butyl)chroman-4-amine (such as the hydrochloride or tartrate salt), a precise atomic-level model can be constructed. This analysis not only confirms the (S)-configuration at the C4 stereocenter but also provides detailed information on bond lengths, bond angles, and the conformation of the chroman ring. Furthermore, it reveals how the molecules pack in the crystal lattice, including intermolecular interactions like hydrogen bonding.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the enantiomers of (S)-6-(tert-Butyl)chroman-4-amine and quantifying its enantiomeric purity. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation and distinct retention times. By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess (% ee) of a sample can be accurately determined, which is a critical parameter for the quality control of this chiral compound.

Computational Chemistry and Theoretical Investigations of S 6 Tert Butyl Chroman 4 Amine

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. science.gov It is one of the most popular and versatile methods available in quantum chemistry. nih.gov The core principle of DFT is to model the electron density of a system to determine its properties, rather than the more complex wave function.

For (S)-6-(tert-Butyl)chroman-4-amine, DFT calculations are instrumental in determining its most stable three-dimensional structure through a process called geometric optimization. This process systematically adjusts the positions of the atoms in the molecule until the lowest energy conformation, or ground state, is found on the potential energy surface. q-chem.com The optimization would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

Once the optimized geometry is obtained, DFT is further used to calculate a wide range of electronic properties. These include the distribution of electronic charge across the molecule, the dipole moment, and the energies of the molecular orbitals. This information provides a fundamental understanding of the molecule's intrinsic characteristics and potential behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comedu.krd The energy and shape of these orbitals are crucial in predicting how a molecule will interact with other species.

The energy of the HOMO is related to the molecule's ionization potential (the ability to donate an electron), while the LUMO's energy relates to its electron affinity (the ability to accept an electron). edu.krd The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. science.govedu.krd A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. edu.krd

For (S)-6-(tert-Butyl)chroman-4-amine, FMO analysis would involve:

Visualization: Plotting the 3D shapes of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in nucleophilic (HOMO-driven) and electrophilic (LUMO-driven) attacks. The HOMO is expected to be localized primarily on the electron-rich amine group and the aromatic ring, while the LUMO may be distributed more across the chroman ring system.

Energy Calculation: Determining the precise energies of the HOMO, LUMO, and the resulting energy gap. These values are powerful descriptors for predicting the molecule's behavior in various chemical environments.

Table 1: Illustrative Frontier Molecular Orbital Data for (S)-6-(tert-Butyl)chroman-4-amine

| Parameter | Energy (eV) | Description |

| EHOMO | -5.58 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.21 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.37 | ELUMO - EHOMO; indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich or electron-poor. libretexts.org An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.org

These potential values are then color-coded:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and prone to attack by electrophiles.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles.

Green/Yellow: Represents regions of intermediate or near-zero potential.

For (S)-6-(tert-Butyl)chroman-4-amine, an MEP map would likely reveal:

A region of strong negative potential (red) localized around the nitrogen atom of the amine group, due to the lone pair of electrons. This confirms the nucleophilic character of the amine.

A region of positive potential (blue) associated with the hydrogen atoms of the amine group (-NH2).

The tert-butyl group and the aliphatic part of the chroman ring would likely show intermediate potential (green), while the aromatic ring would exhibit a moderately negative potential due to its π-electron cloud.

This analysis provides a clear, intuitive picture of the molecule's reactive sites and complements the findings from FMO analysis. science.govresearchgate.net

Advanced Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

While FMO and MEP analyses predict reactivity, Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) analyses provide deep insights into the subtle forces that govern molecular structure and stability.

QTAIM analysis examines the topology of the electron density to define atoms, bonds, and their properties. chemrxiv.org It identifies critical points in the electron density, most notably Bond Critical Points (BCPs), which exist between two interacting atoms. researchgate.netufs.ac.za The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can characterize the nature of chemical interactions. ufs.ac.za For (S)-6-(tert-Butyl)chroman-4-amine, QTAIM could be used to investigate potential weak intramolecular interactions, such as a hydrogen bond between the amine group and the oxygen atom of the chroman ring, which could influence its preferred conformation.

NCI analysis is a visualization method that highlights regions of non-covalent interactions in real space. It is particularly useful for identifying weak interactions like van der Waals forces, hydrogen bonds, and steric clashes that are crucial for molecular conformation and crystal packing. nih.gov The NCI plot would visually confirm the presence and nature of any intramolecular interactions suggested by QTAIM.

Table 2: Illustrative QTAIM Parameters for a Hypothetical Intramolecular H-bond in (S)-6-(tert-Butyl)chroman-4-amine

| Interaction | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Interpretation |

| N-H···O | 0.015 | +0.028 | The small positive values for ρ and ∇²ρ are characteristic of a weak, closed-shell interaction, typical of a hydrogen bond. |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a molecular crystal. scirp.org The Hirshfeld surface of a molecule is constructed by partitioning the crystal space in a way that the electron density at every point on the surface is shared equally between the molecule inside and the molecules outside.

For a hypothetical crystal structure of (S)-6-(tert-Butyl)chroman-4-amine, Hirshfeld analysis would quantify the key interactions responsible for its solid-state architecture. The fingerprint plot would likely show:

A large contribution from H···H contacts, typical for organic molecules. nih.govnih.gov

Sharp spikes corresponding to N-H···O or N-H···N hydrogen bonds between adjacent molecules, which would be a dominant directional force in the crystal packing.

"Wing" features indicative of C-H···π interactions between the tert-butyl or chroman ring hydrogens and the aromatic ring of a neighboring molecule. mdpi.com

Table 3: Illustrative Hirshfeld Surface Contact Contributions for (S)-6-(tert-Butyl)chroman-4-amine

| Contact Type | Contribution (%) | Description |

| H···H | 55.2% | Represents the most frequent, non-specific van der Waals contacts. |

| O···H / H···O | 22.5% | Primarily corresponds to strong intermolecular N-H···O hydrogen bonds. |

| C···H / H···C | 15.8% | Includes C-H···π and other weaker C-H contacts. |

| N···H / H···N | 4.1% | May indicate the presence of N-H···N hydrogen bonds. |

| C···C | 2.4% | Suggests potential π-π stacking interactions between aromatic rings. |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the behavior of flexible molecules. (S)-6-(tert-Butyl)chroman-4-amine possesses several rotatable bonds, including those of the tert-butyl group and the flexible, non-aromatic portion of the chroman ring. This flexibility means the molecule can exist in multiple shapes, or conformations, each with a different energy.

Computational methods are used to map the Potential Energy Surface (PES) of the molecule. nih.gov This involves systematically rotating key dihedral angles and calculating the energy at each step. The resulting map reveals the low-energy valleys, which correspond to stable conformers, and the energy barriers (hills) that separate them. Identifying the global minimum energy conformer is crucial, as this is the most populated and often the most biologically or chemically relevant structure. For a complex molecule, advanced techniques may be employed to ensure the global free energy surface is adequately sampled. nih.gov This analysis provides critical information on the molecule's preferred shape and the energy required for it to transition between different conformations.

Computational Studies of Reaction Mechanisms and Transition State Modeling

Computational chemistry offers a powerful lens for investigating the detailed pathways of chemical reactions. By modeling the reactants, products, and all intermediate structures, it is possible to map the entire energy profile of a reaction. A key goal of such studies is to locate the transition state (TS) , which is the highest energy point along the reaction coordinate. The structure of the TS provides insight into the bonding changes occurring during the reaction, and its energy determines the activation energy (Ea), which governs the reaction rate.

For (S)-6-(tert-Butyl)chroman-4-amine, one could computationally model a characteristic reaction, such as the acylation of the amine group. This would involve:

Optimizing Geometries: Calculating the stable structures of the reactants ((S)-6-(tert-Butyl)chroman-4-amine and an acylating agent) and the final product.

Locating the Transition State: Using specialized algorithms to find the saddle point on the potential energy surface corresponding to the TS of the reaction.

This type of study provides a molecule-level understanding of reactivity that is often inaccessible through experimental means alone, offering predictive power in designing new synthetic routes or understanding metabolic pathways.

Molecular Interactions and Supramolecular Chemistry Involving S 6 Tert Butyl Chroman 4 Amine Scaffolds

Characterization of Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the structure and function of many chemical and biological systems. rsc.org They can be classified as intramolecular (within the same molecule) or intermolecular (between different molecules). rsc.org In the context of (S)-6-(tert-Butyl)chroman-4-amine, both types of hydrogen bonds are anticipated to play a significant role in its conformational preferences and its interactions with biological targets.

The primary amine group (-NH₂) of the molecule is a potent hydrogen bond donor, while the oxygen atom within the chroman ring and the nitrogen of the amine can act as hydrogen bond acceptors. This dual functionality allows for the formation of extensive hydrogen-bonding networks.

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds can form between two functional groups within the same molecule, leading to a more rigid and defined conformation. rsc.org In derivatives of chroman, such as certain 1,4-dihydropyridines, intramolecular C-H···O hydrogen bonds have been observed to influence molecular conformation. nih.gov While direct studies on (S)-6-(tert-Butyl)chroman-4-amine are not prevalent, the potential for an intramolecular hydrogen bond between the 4-amino group and the chroman oxygen can be considered, which would influence the stereochemistry of the molecule. Similarly, in related systems like 4,4-bisphenylsulphonyl-2,N,N-trimethylbutylamine, short intramolecular C–H···N hydrogen bonds have been confirmed by X-ray crystallography. rsc.org

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are critical for the assembly of molecules into larger supramolecular structures. In the solid state, molecules with amine groups, such as 2-amino-4,6-dimethoxypyrimidine, are known to form chains and sheets through N-H···N hydrogen bonds. nih.gov For chromene derivatives, such as 2-(4-tert-butyl-phenyl)-3-hydroxy-4H-chromen-4-one, crystal structures reveal that molecules are linked by pairs of O-H···O hydrogen bonds, forming dimers. nih.gov It is highly probable that (S)-6-(tert-Butyl)chroman-4-amine would engage in similar intermolecular N-H···N or N-H···O hydrogen bonding, leading to the formation of dimers or larger aggregates in the solid state or in non-polar solvents. The table below summarizes the potential hydrogen bond donors and acceptors in the molecule.

| Functional Group | Hydrogen Bond Donor/Acceptor Capability | Potential Interactions |

| Primary Amine (-NH₂) | Donor and Acceptor | Intramolecular with chroman oxygen; Intermolecular with other amine groups or suitable acceptors. |

| Chroman Oxygen (-O-) | Acceptor | Intramolecular with amine protons; Intermolecular with hydrogen bond donors. |

Analysis of Pi-Stacking, C-H···Pi, and Other Aromatic Interactions

The benzene (B151609) ring of the chroman scaffold is a key site for aromatic interactions, which are crucial for the stabilization of protein-ligand complexes and supramolecular assemblies. nih.govnih.gov

Pi-Stacking Interactions: Pi-stacking involves the attractive, noncovalent interactions between aromatic rings. These interactions are a recurring motif in supramolecular chemistry and are generally preferred in a parallel-displaced or offset arrangement rather than a face-to-face orientation. chemrxiv.org This preference is driven by a balance between Pauli repulsion and dispersion forces. chemrxiv.org In the case of (S)-6-(tert-Butyl)chroman-4-amine, the chroman ring can stack with other aromatic systems, such as the side chains of aromatic amino acids (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket. nih.gov

C-H···Pi Interactions: C-H···Pi interactions are a form of weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. nih.gov These interactions are increasingly recognized as significant contributors to molecular stability. nih.gov Both aliphatic and aromatic C-H donors can participate. nih.gov In proteins, about three-quarters of tryptophan rings and half of all phenylalanine and tyrosine rings are involved as acceptors in C-H···Pi interactions. nih.gov The tert-butyl group of (S)-6-(tert-Butyl)chroman-4-amine provides multiple aliphatic C-H bonds that can act as donors, interacting with nearby aromatic rings. The aromatic C-H bonds on the chroman ring can also participate as donors.

A summary of potential aromatic interactions is provided in the table below.

| Interaction Type | Participating Groups | Significance |

| Pi-Stacking | Chroman aromatic ring with other aromatic systems. | Stabilization of protein-ligand complexes and supramolecular structures. |

| C-H···Pi | Aliphatic C-H of tert-butyl group or aromatic C-H of chroman ring (donors) with an aromatic ring (acceptor). | Contributes to the overall stability of molecular complexes. |

Hydrophobic Interactions in Molecular Recognition

Hydrophobic interactions are a major driving force in molecular recognition in aqueous environments. These interactions arise from the tendency of nonpolar molecules or parts of molecules to aggregate to minimize their contact with water. The tert-butyl group on the chroman scaffold of (S)-6-(tert-Butyl)chroman-4-amine is a large, nonpolar moiety that is expected to play a significant role in hydrophobic interactions.

The unique reactivity and structural influence of the tert-butyl group are well-documented in chemistry and biology. rsc.org In the context of molecular recognition, the tert-butyl group can occupy hydrophobic pockets in enzymes or receptors, thereby enhancing binding affinity and specificity. For instance, in a study on chromone (B188151) derivatives as enzyme inhibitors, it was found that larger, electron-withdrawing substituents at certain positions were favorable for activity, highlighting the importance of steric and electronic factors. nih.gov The bulky nature of the tert-butyl group can also sterically influence the conformation of the molecule and its accessibility to binding partners.

Stereoselective Recognition Phenomena in Chiral Systems

The (S)-enantiomer of 6-(tert-Butyl)chroman-4-amine (B13013601) is a chiral molecule, and this chirality is fundamental to its interactions with other chiral molecules, such as proteins and nucleic acids. Stereoselective recognition, where one enantiomer interacts differently with a chiral partner compared to its mirror image, is a cornerstone of biological activity. nih.govnih.gov

The study of chiral recognition is key to understanding biological processes and designing new drugs. nih.gov Chiral amine derivatives are particularly important as they are present in a large percentage of pharmaceuticals. nih.gov The distinct three-dimensional arrangement of the amine group, the tert-butyl group, and the chroman ring system in (S)-6-(tert-Butyl)chroman-4-amine allows for specific and directional interactions with a chiral binding site.

These stereoselective interactions can be mediated by a combination of the forces discussed above:

Hydrogen Bonding: The precise spatial orientation of the amine group can lead to preferential hydrogen bonding with a chiral receptor for one enantiomer over the other.

Aromatic Interactions: The orientation of the chroman ring for optimal pi-stacking or C-H···pi interactions may only be possible for one enantiomer in a constrained chiral environment.

Hydrophobic Interactions: The positioning of the tert-butyl group within a hydrophobic pocket can be highly dependent on the stereochemistry at the 4-position of the chroman ring.

Recent advances in the enantioselective synthesis of chiral amines, including derivatives of 4-chromanone, underscore their importance as privileged structural motifs in medicinal chemistry. acs.orgrsc.org The ability of chiral molecules to exhibit self-induced diastereomeric anisochronism (SIDA) in NMR analysis is a form of self-recognition of enantiomers, which is driven by the formation of dimeric homo- and heterochiral complexes through hydrogen bonding. nih.gov This phenomenon highlights the inherent tendency of chiral amines to engage in stereoselective interactions.

Derivatization and Functionalization Strategies for the S 6 Tert Butyl Chroman 4 Amine Core

Introduction of Diverse Substituents on the Chroman Ring System for Scaffold Diversification

Diversification of the chroman scaffold can be achieved by introducing substituents onto the aromatic ring through electrophilic aromatic substitution. The existing substituents on the benzene (B151609) ring of the (S)-6-(tert-butyl)chroman-4-amine core—specifically the ether oxygen at position 1 and the tert-butyl group at position 6—govern the regioselectivity of these reactions.

The ether oxygen is a powerful activating group and an ortho, para-director. The tert-butyl group is also an activating, ortho, para-directing alkyl group. libretexts.org Given that the para position relative to the ether oxygen is occupied by the tert-butyl group, electrophilic attack is predicted to occur primarily at the positions ortho to the activating ether group, which are C5 and C7. libretexts.orguomustansiriyah.edu.iq Steric hindrance from the bulky tert-butyl group at C6 may influence the relative reactivity of the C5 and C7 positions. The amine group at C4, especially if protonated under acidic reaction conditions to form -NH₃⁺, would act as a strong deactivating, meta-directing group, further disfavoring substitution on the aromatic ring. uomustansiriyah.edu.iq

Common electrophilic aromatic substitution reactions that can be employed for scaffold diversification include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. This reaction is generally preferred over Friedel-Crafts alkylation due to its resistance to carbocation rearrangements and polyalkylation.

The precise conditions for these reactions would need to be optimized to achieve selective functionalization of the electron-rich aromatic ring of the chroman system. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds. nih.gov The Buchwald-Hartwig amination, in particular, is a highly versatile method for coupling primary or secondary amines with aryl halides or pseudohalides (e.g., triflates). wikipedia.orgorganic-chemistry.org This reaction allows the (S)-6-(tert-butyl)chroman-4-amine to be coupled with a diverse range of aromatic and heteroaromatic rings, significantly expanding the structural diversity of potential derivatives.

The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org The success of the reaction is highly dependent on the choice of ligand, base, and solvent.

For the coupling of a primary amine like (S)-6-(tert-butyl)chroman-4-amine, sterically hindered phosphine (B1218219) ligands are often employed to promote the desired reductive elimination and prevent side reactions. nih.gov Ligands such as BrettPhos and RuPhos have demonstrated broad utility for C-N cross-coupling reactions. nih.gov Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used in solvents such as toluene (B28343) or dioxane. libretexts.orgyoutube.com

Table 2: Representative Components for Buchwald-Hartwig Amination

| Component | Role | Example(s) |

|---|---|---|

| Amine | Nucleophile | (S)-6-(tert-Butyl)chroman-4-amine |

| Aryl Halide | Electrophile | Bromobenzene, 4-Chlorotoluene, 2-Iodopyridine |

| Palladium Precatalyst | Catalyst Source | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Catalyst Modifier | BrettPhos, RuPhos, XPhos |

| Base | Proton Acceptor | Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃) |

| Solvent | Reaction Medium | Toluene, Dioxane |

Development of Chemical Derivatization Techniques for Analytical Purposes

For analytical purposes, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), chemical derivatization is a crucial strategy. greyhoundchrom.comchromedia.org Direct analysis of (S)-6-(tert-butyl)chroman-4-amine can be challenging due to its polarity and potentially poor chromatographic peak shape. sigmaaldrich.com Derivatization converts the analyte into a less polar, more volatile (for GC), or more easily detectable derivative. chromedia.org

A key analytical challenge for this compound is the separation and quantification of its enantiomers. This is often achieved by using a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.

Common derivatization strategies for primary amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) produces a stable, volatile derivative suitable for GC analysis. sigmaaldrich.com

Reaction with Isocyanates: Reagents such as isopropyl isocyanate can form urea (B33335) derivatives, which have been shown to provide high enantioselectivity in GC separations on certain chiral stationary phases. nih.gov

Reaction with o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives, enabling sensitive detection in HPLC. researchgate.net Using a chiral thiol allows for the formation of diastereomers and subsequent enantioseparation. researchgate.net

Reaction with Chloroformates: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is another widely used reagent that attaches a highly fluorescent fluorenylmethoxycarbonyl group to the amine, greatly enhancing detection sensitivity in HPLC. organic-chemistry.org

The choice of derivatizing reagent depends on the analytical technique (GC or HPLC), the detector being used (e.g., FID, MS, UV, Fluorescence), and the specific goal of the analysis (e.g., quantification, enantiomeric purity). mdpi.com

Table 3: Selected Derivatization Reagents for Analytical Purposes

| Reagent | Acronym | Technique(s) | Purpose / Advantage |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | GC | Forms stable, volatile derivatives. sigmaaldrich.com |

| Isopropyl Isocyanate | - | GC | Forms urea derivatives for enantioselective separation. nih.gov |

| o-Phthalaldehyde / Chiral Thiol | OPA | HPLC | Forms highly fluorescent diastereomers for sensitive, enantioselective analysis. researchgate.net |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | HPLC | Provides a strongly fluorescent tag for high-sensitivity detection. organic-chemistry.org |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | HPLC | Reacts rapidly to form stable, fluorescent urea derivatives. nih.gov |

Role of S 6 Tert Butyl Chroman 4 Amine As a Chiral Building Block in Advanced Molecular Synthesis

Utilization in the Asymmetric Synthesis of Other Complex Chiral Compounds

The primary application of (S)-6-(tert-Butyl)chroman-4-amine in organic synthesis is as a chiral starting material or intermediate for the construction of more complex, enantiomerically pure molecules. nih.gov Chiral building blocks are fundamental in asymmetric synthesis, a field dedicated to creating molecules with a specific chirality, which is crucial since different enantiomers of a drug can have vastly different biological activities. enamine.net

The amine functional group in (S)-6-(tert-Butyl)chroman-4-amine is a key reactive site. It can be transformed into a wide array of other functional groups or used to introduce the entire chiral chroman moiety into a larger molecular structure. For instance, it can be used in reactions such as:

Reductive Amination: To form more complex secondary or tertiary amines by reacting with aldehydes or ketones.

Amide Coupling: To form chiral amides, which are precursors to many other functional groups and are common in bioactive molecules.

Nucleophilic Substitution: Where the amine acts as a nucleophile to form new carbon-nitrogen bonds.

The synthesis of complex chiral molecules often relies on a "chiral pool" approach, where readily available, enantiopure compounds are used as starting materials. (S)-6-(tert-Butyl)chroman-4-amine is a prime example of such a building block, enabling chemists to bypass the often-challenging steps of creating a stereocenter from scratch. enamine.net This approach is exemplified in the synthesis of various pharmaceutical agents where a specific stereoisomer is required to ensure therapeutic efficacy and avoid potential side effects from the other enantiomer. enamine.netsigmaaldrich.com

Design and Development of Molecular Scaffolds with Defined Stereochemical Features

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The chroman ring system of (S)-6-(tert-Butyl)chroman-4-amine provides a rigid and well-defined three-dimensional scaffold. The stereochemistry at the C4 position, where the amine group is located, is fixed in the (S)-configuration, which dictates the spatial orientation of any substituents attached to it.

This pre-defined stereochemistry is invaluable in the design of novel molecular architectures. semanticscholar.org By using (S)-6-(tert-Butyl)chroman-4-amine, chemists can build libraries of compounds where the core geometry is constant, allowing for a systematic investigation of how different peripheral functional groups affect biological activity. This is a key strategy in modern drug discovery. The development of stereoselective reactions, such as the asymmetric Mannich reaction, allows for the creation of complex scaffolds with multiple chiral centers, including α-tertiary amine moieties which are important structural motifs in bioactive compounds. semanticscholar.org

The tert-butyl group at the C6 position serves to lock the conformation of the molecule and can influence its binding to biological targets through steric interactions. The combination of the rigid chroman ring, the specific (S)-stereocenter, and the bulky tert-butyl group makes this compound an excellent starting point for designing molecules that can fit precisely into the chiral binding pockets of enzymes and receptors.

Table 1: Key Structural Features of (S)-6-(tert-Butyl)chroman-4-amine for Scaffold Design

| Structural Feature | Role in Molecular Design |

| Chiral Amine Group (C4-NH2) | Provides a key reactive handle for further functionalization and establishes a fixed (S)-stereocenter. |

| Chroman Ring System | Acts as a rigid, conformationally restricted scaffold, providing a predictable three-dimensional structure. |

| tert-Butyl Group (C6) | Serves as a bulky steric group that can influence molecular recognition and binding affinity. |

Structure-Activity Relationship (SAR) Studies in Molecular Design and Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comscience.gov (S)-6-(tert-Butyl)chroman-4-amine is an ideal starting point for SAR studies due to its modifiable structure.

By using the amine as a chemical handle, a series of analogues can be synthesized where different substituents are introduced. These analogues, all sharing the core (S)-6-(tert-butyl)chroman scaffold, can then be tested for biological activity. The resulting data helps to build a detailed SAR model. For example, studies on related heterocyclic structures like coumarins and thiochromanes have shown that the type and position of substituents on the ring system can dramatically alter their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov

Key modifications for an SAR study starting from (S)-6-(tert-Butyl)chroman-4-amine could include:

Acylation of the amine: Introducing different acyl groups to explore the effect of size, electronics, and hydrogen bonding capability.

Alkylation of the amine: Creating secondary or tertiary amines to probe steric and basicity effects.

Modification of the aromatic ring: Although more synthetically challenging, introducing substituents on the phenyl part of the chroman ring would provide further SAR insights.

These systematic modifications allow medicinal chemists to optimize the initial "hit" compound into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. The chromene scaffold itself is found in many biologically active compounds, and SAR studies often reveal that specific substituents, such as electron-withdrawing groups or halogens, can enhance bioactivity. nih.govmdpi.com

Applications in Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify promising new drug candidates.

Chiral building blocks like (S)-6-(tert-Butyl)chroman-4-amine are highly valuable in this context. The amine group serves as a convenient attachment point for a wide variety of reagents in a parallel synthesis format. For example, by reacting (S)-6-(tert-Butyl)chroman-4-amine with a diverse set of carboxylic acids, a large library of chiral amides can be generated. Similarly, reacting it with a library of aldehydes or ketones via reductive amination would produce a library of diverse secondary amines.

The use of a stereochemically defined building block ensures that each member of the library has the same core (S)-configuration at the C4 position. This is a significant advantage, as it reduces the complexity of the final library (by avoiding mixtures of stereoisomers) and simplifies the interpretation of the biological screening data. The knowledge that any observed activity is due to a compound with a specific, known 3D structure is crucial for the subsequent stages of drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.